![molecular formula C10H7NO3 B14276049 6H-[1,4]Dioxino[2,3-f]indol-3(2H)-one CAS No. 184165-63-7](/img/structure/B14276049.png)
6H-[1,4]Dioxino[2,3-f]indol-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6H-[1,4]Dioxino[2,3-f]indol-3(2H)-one is a heterocyclic compound that features a fused indole and dioxin ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6H-[1,4]Dioxino[2,3-f]indol-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-hydroxyindole-2,3-dione with suitable reagents to form the dioxin ring . The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
6H-[1,4]Dioxino[2,3-f]indol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce alkyl or aryl groups into the molecule.
Applications De Recherche Scientifique
6H-[1,4]Dioxino[2,3-f]indol-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s derivatives have shown potential in biological assays, including antimicrobial and anticancer activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.
Industry: It can be used in the development of new materials with specific electronic or optical properties .
Mécanisme D'action
The mechanism by which 6H-[1,4]Dioxino[2,3-f]indol-3(2H)-one exerts its effects often involves interaction with biological macromolecules. For instance, it may intercalate into DNA, disrupting replication and transcription processes. The molecular targets and pathways involved can vary depending on the specific derivative and its application .
Comparaison Avec Des Composés Similaires
Similar Compounds
6H-Indolo[2,3-b]quinoxaline: Known for its DNA intercalating properties and pharmacological activities.
Chromeno[2,3-b]indoles: Used in antibiotic research.
3-Alkenyl-oxindoles: Known for their anticancer properties .
Uniqueness
6H-[1,4]Dioxino[2,3-f]indol-3(2H)-one is unique due to its fused dioxin and indole ring system, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for developing new therapeutic agents and materials.
Propriétés
Numéro CAS |
184165-63-7 |
|---|---|
Formule moléculaire |
C10H7NO3 |
Poids moléculaire |
189.17 g/mol |
Nom IUPAC |
6H-[1,4]dioxino[2,3-f]indol-3-one |
InChI |
InChI=1S/C10H7NO3/c12-10-5-13-8-3-6-1-2-11-7(6)4-9(8)14-10/h1-4,11H,5H2 |
Clé InChI |
KTRLUDXRMJZWIH-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)OC2=C(O1)C=C3C=CNC3=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-{2-[(chlorocarbonyl)oxy]ethyl}-3-nitrobenzoate](/img/structure/B14275974.png)

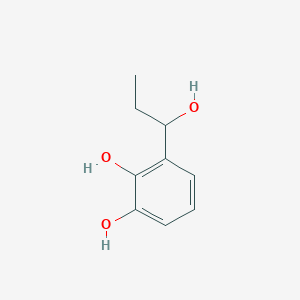
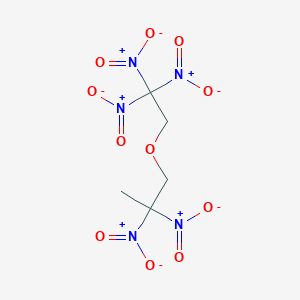
![4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-docosylpyridin-1-ium](/img/structure/B14275990.png)
![7,8-Bis(4-methylphenyl)bicyclo[4.2.1]nona-2,4,7-triene](/img/structure/B14275991.png)
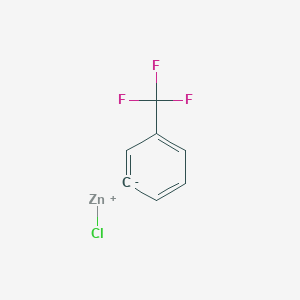
![{1-Hydroxy-3-[methyl(4-phenylbutyl)amino]propane-1,1-diyl}bis(phosphonic acid)](/img/structure/B14276006.png)
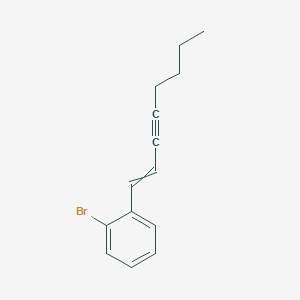
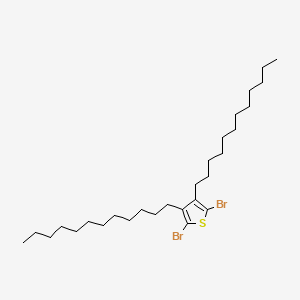

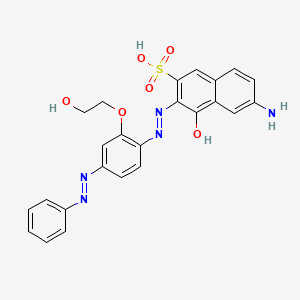
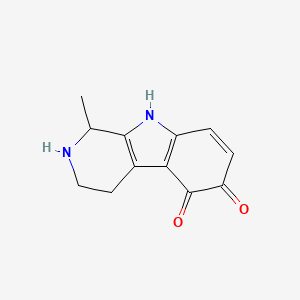
![Ethyl 3-(2-hydroxydibenzo[b,d]furan-1-yl)propanoate](/img/structure/B14276056.png)
